{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanol
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Overview
Description
{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanol is an organic compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . This compound is part of the imidazo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Ethylimidazo[1,5-a]pyridin-1-yl}methanol typically involves the condensation of ethylamine with pyridine-2-carboxaldehyde, followed by cyclization and subsequent reduction . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are usually carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazo[1,5-a]pyridine derivatives.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various imidazo[1,5-a]pyridine derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of {3-Ethylimidazo[1,5-a]pyridin-1-yl}methanol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
{3-Methylimidazo[1,5-a]pyridin-1-yl}methanol: Similar in structure but with a methyl group instead of an ethyl group.
{3-(Pyridin-2-yl)imidazo[1,5-a]pyridine}: Contains a pyridin-2-yl group instead of a methanol group.
Uniqueness
{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its ethyl group and methanol functionality make it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(3-ethylimidazo[1,5-a]pyridin-1-yl)methanol |
InChI |
InChI=1S/C10H12N2O/c1-2-10-11-8(7-13)9-5-3-4-6-12(9)10/h3-6,13H,2,7H2,1H3 |
InChI Key |
YDDVELYLBAHFSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C2N1C=CC=C2)CO |
Origin of Product |
United States |
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